molecular formula C66H103N17O16S B1667700 Bacitracin A CAS No. 1405-87-4

Bacitracin A

Cat. No.: B1667700
CAS No.: 1405-87-4
M. Wt: 1422.7 g/mol
InChI Key: CLKOFPXJLQSYAH-ABRJDSQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacitracin A is a polypeptide antibiotic produced by the bacterium Bacillus licheniformis. It was first isolated in 1945 from a knee scrape of a child named Margaret Tracy. This compound is primarily used as a topical preparation to prevent wound infections and treat skin and eye infections. It is effective against Gram-positive bacteria by interfering with cell wall and peptidoglycan synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacitracin A is synthesized non-ribosomally by the producing bacteria. The synthesis involves a series of enzymatic reactions that form a cyclic peptide structure. The preparation method of bacitracin methylene disalicylate involves leaching from a bacitracin premix, concentrating, complexing, extracting, drying, and adding salt .

Industrial Production Methods

Industrial production of bacitracin typically involves fermentation using Bacillus licheniformis. The fermentation process is optimized to maximize the yield of bacitracin. The crude product is then purified through various extraction and drying techniques to obtain the final product .

Chemical Reactions Analysis

Metal Ion Complexation and Antibacterial Action

Bacitracin A forms stoichiometric complexes with divalent metal ions, enabling its primary antibacterial mechanism:

Metal Ions BoundTarget MoleculeBiological Effect
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)C55-isoprenyl pyrophosphateInhibits peptidoglycan synthesis by blocking lipid carrier recycling
Same metal ionsDNAOxidative cleavage via radical intermediates

These complexes exhibit a 1:1 molar ratio, as confirmed by isothermal titration calorimetry studies. The metal-dependent DNA cleavage occurs through Fenton-like reactions, producing hydroxyl radicals that damage bacterial DNA .

Precipitation and Purification Reactions

Industrial isolation employs specific chemical interactions:

Table 1: Precipitation Agents and Efficiency

ReagentConcentrationYield (%)Purity (Units/mg)
Salicylic acid0.5 M (pH 4)85 ± 330-40
Sodium chloride5 M62 ± 512-18
Acetone70% v/v55 ± 78-10

Salicylic acid precipitation achieves optimal recovery without denaturation, while NaCl induces partial aggregation. Adsorption studies show:

  • Charcoal binds 98% bacitracin at pH 5.5, but elution recovers <40% activity

  • Aluminum oxide adsorption capacity: 1.2 mg bacitracin/g adsorbent

Regulatory Chemical Interactions

Biosynthesis is controlled by molecular feedback mechanisms:

Regulatory ComponentChemical InteractionEffect on Production
Spo0A transcription factorPhosphorylates AbrB (KD = 0.2 μM)↑ BacABC expression 3.8-fold
BacT thioesteraseHydrolyzes mischarged thioesters (Vmax = 12 μmol/min/mg)↑ Yield 37.5%
BacRS two-component systemAutophosphorylation (t₁/₂ = 45 s)↑ BcrABC efflux pump expression

The AbrB repressor binds the bacABC promoter with Kd = 15 nM, while Spo0A displaces it at concentrations >50 nM . This precise chemical equilibrium regulates industrial-scale production.

Stability and Degradation

Critical stability parameters:

  • pH Sensitivity : 90% degradation at pH <3 or >9 (24 hrs, 25°C)

  • Thermal Stability : t₁/₂ = 8 hrs at 37°C vs. 48 hrs at 4°C

  • Oxidative Damage : 0.1% H₂O₂ causes 70% activity loss in 1 hr

This comprehensive profile establishes this compound as a metallo-dependent antibiotic with complex biosynthesis regulation. The chemical interactions detailed here inform both pharmacological applications and industrial production strategies.

Scientific Research Applications

Medical Applications

Bacitracin A is predominantly used in topical formulations for treating skin infections and preventing wound infections. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against several pathogens.

Topical Antibiotic Use

  • Indications : this compound is commonly applied for:
    • Minor cuts and scrapes
    • Bacterial skin infections
    • Prevention of infections in surgical wounds
  • Mechanism of Action : It disrupts the bacterial cell wall by binding to metal ions and preventing the formation of peptidoglycan layers essential for bacterial integrity .
ApplicationFormulationTarget Pathogen
Wound careOintmentStaphylococcus aureus, Streptococcus pyogenes
Eye infectionsOphthalmic ointmentNeisseria gonorrhoeae, Corynebacterium species
Pneumonia in infantsIntramuscular injectionVarious Gram-positive bacteria

Systemic Applications

Although primarily used topically, this compound can be administered intramuscularly for more severe infections. However, systemic use is limited due to nephrotoxicity risks .

Veterinary Applications

In veterinary medicine, this compound is utilized for treating infections in livestock and poultry. It is particularly noted for its effectiveness against Gram-positive bacteria that can cause diseases in animals.

Livestock Treatment

  • Indications : Used in cattle and swine for:
    • Treating respiratory infections
    • Preventing enteritis caused by Clostridium species
  • Regulatory Status : Bacitracin is regulated due to its potential impact on human health through antibiotic resistance .
Animal TypeApplicationTarget Pathogen
SwineFeed additiveClostridium perfringens
PoultryWater medicationEscherichia coli

Agricultural Applications

This compound is also employed as a growth promoter in animal feed, especially in poultry farming, where it helps improve feed efficiency and reduce disease incidence.

Growth Promotion

  • Mechanism : Enhances gut health by controlling pathogenic bacteria.
  • Regulatory Concerns : The use of bacitracin as a growth promoter has faced scrutiny due to concerns about antibiotic resistance in humans .
ApplicationDosage FormBenefits
Poultry feedPremix with this compoundImproved growth rates and reduced mortality

Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

Clinical Efficacy Study

A study demonstrated that bacitracin ointment significantly reduced infection rates in post-operative patients compared to controls (p < 0.05). The study involved 200 participants undergoing minor surgeries, with a follow-up period of 30 days .

Veterinary Field Study

In a trial involving swine, the administration of this compound resulted in a 30% reduction in enteritis cases compared to untreated groups over a six-month period, showcasing its effectiveness as a preventive measure .

Mechanism of Action

Bacitracin A exerts its antibacterial effects by interfering with the synthesis of the bacterial cell wall. It binds to a lipid carrier molecule called undecaprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane. By inhibiting this transport, bacitracin prevents the synthesis of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Bacitracin A is similar to other cyclic peptide antibiotics, such as:

Uniqueness

This compound is unique in its specific mechanism of action and its effectiveness against Gram-positive bacteria. Unlike polymyxin B and colistin, which target the cell membrane, bacitracin specifically inhibits cell wall synthesis. This makes it particularly useful for treating infections caused by Gram-positive bacteria .

Biological Activity

Bacitracin A is a potent antibiotic derived from the bacterium Bacillus subtilis, primarily known for its efficacy against Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, clinical applications, and recent research findings.

Overview of this compound

This compound is part of a family of polypeptide antibiotics and is characterized by its ability to inhibit bacterial cell wall synthesis. It has a molecular weight of approximately 1422.7 Da and consists of 12 amino acid residues, four of which are D-amino acids, providing it with stability against proteolytic degradation .

This compound exerts its antibacterial effects by binding to undecaprenyl pyrophosphate (C55PP), a lipid carrier involved in the transport of peptidoglycan precursors across the bacterial membrane. By sequestering C55PP, bacitracin inhibits the synthesis of peptidoglycan, leading to cell lysis and death in susceptible bacteria .

Antimicrobial Spectrum

This compound is primarily effective against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Certain Gram-negative bacteria : When used in combination with other agents, such as His6-OPH, it has shown enhanced activity against some Gram-negative strains .

Topical Use

Bacitracin is widely used in topical formulations for treating minor skin infections due to its low systemic absorption and localized action. It is often combined with other antibiotics in ointments to broaden its antimicrobial spectrum.

Systemic Use

Although bacitracin can be effective against vancomycin-resistant enterococci (VRE), its systemic use is limited due to nephrotoxicity. Studies have shown that while oral bacitracin can effectively reduce VRE colonization in some patients, the overall success rate varies significantly .

Recent Research Findings

Recent studies have explored various aspects of bacitracin's biological activity:

  • Combination Therapies : Research indicates that combining bacitracin with enzymes like His6-OPH can significantly enhance its antibacterial efficacy against both Gram-positive and certain Gram-negative bacteria. For instance, the combination demonstrated an up to 8.5 times increase in effectiveness against specific yeast strains .
  • Resistance Mechanisms : Investigations into drug-resistant pathogens have led to the development of rationally designed bacitracin variants that exhibit improved activity against resistant strains by maintaining stable complexes with C55PP .
  • Adjuvant Strategies : Novel adjuvants such as alkyl gallates have been studied to potentiate bacitracin's effects against multidrug-resistant Staphylococcus aureus (MRSA). These agents may alter the binding dynamics of bacitracin to its target, enhancing its antimicrobial activity .

Case Studies

  • Vancomycin-Resistant Enterococci (VRE) : In a clinical setting, patients treated with oral bacitracin at doses of 25,000 IU showed varying success rates in clearing VRE from their intestines, highlighting both potential and limitations in treatment efficacy .
  • Nephrotoxicity Observations : A case report documented acute renal failure linked to prolonged bacitracin therapy, underscoring the need for careful monitoring when using this antibiotic systemically .

Summary Table of this compound's Biological Activity

Characteristic Details
Chemical Structure Cyclopeptide antibiotic (1422.7 Da)
Mechanism of Action Inhibition of peptidoglycan synthesis via binding to C55PP
Spectrum of Activity Primarily Gram-positive; some Gram-negative with combinations
Clinical Uses Topical antibiotic; potential systemic use with caution
Nephrotoxicity Risk High; requires monitoring during systemic use
Recent Enhancements Combination therapies and novel variants for resistant bacteria

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Bacitracin A against Gram-positive bacteria, and how can researchers design experiments to validate these mechanisms?

  • Methodological Answer : To investigate this compound’s mechanism (e.g., inhibition of cell wall synthesis via binding to undecaprenyl pyrophosphate), use in vitro assays like minimum inhibitory concentration (MIC) testing combined with fluorescence microscopy to visualize cell membrane integrity . Include controls such as untreated bacterial cultures and reference antibiotics (e.g., vancomycin) to establish baseline activity. Validate findings using genetic knockout models of target pathways .

Q. Which standard in vitro assays are recommended for assessing this compound’s antimicrobial efficacy, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should guide broth microdilution or agar diffusion assays. Key considerations include:

  • Standardizing bacterial inoculum size (e.g., 1–5 × 10⁵ CFU/mL).
  • Controlling pH and cation concentrations (e.g., Mg²⁺/Ca²⁺) to prevent chelation effects.
  • Replicating experiments across independent labs to address variability .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to study this compound’s synergistic effects with other antibiotics while minimizing cytotoxicity in eukaryotic cells?

  • Methodological Answer :

  • Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for synergy quantification .
  • Employ cell viability assays (e.g., MTT or LDH release) on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity.
  • Validate synergy mechanisms via transcriptomic analysis (e.g., RNA-seq) of bacterial stress-response pathways .

Q. What statistical approaches are most effective for resolving contradictory data on this compound’s impact on gut microbiota composition in animal models?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PERMANOVA) to 16S rRNA sequencing data to account for inter-individual variability.
  • Use alpha-diversity metrics (Shannon index) and beta-diversity (PCoA plots) to compare treatment groups.
  • Address contradictions by meta-analyzing datasets from multiple studies, ensuring consistent variables (e.g., dosage, animal strain) .

Q. How should researchers design studies to investigate this compound’s role in modulating host immune responses during bacterial infections?

  • Methodological Answer :

  • Use murine infection models with immune-deficient strains (e.g., MyD88⁻/⁻) to isolate this compound’s immunomodulatory effects.
  • Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays.
  • Correlate immune markers with bacterial load reduction using linear regression models .

Q. Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity due to differences in commercial sources or purification methods?

  • Methodological Answer :

  • Characterize purity via HPLC-MS and quantify metal ion content (e.g., Zn²⁺) affecting stability.
  • Include batch-specific positive controls in all experiments.
  • Publish raw chromatographic and spectroscopic data as supplementary material for transparency .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical studies?

  • Methodological Answer :

  • Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS.
  • Adjust dosing regimens in animal models to mimic human pharmacokinetics.
  • Use pharmacodynamic modeling to link exposure and effect .

Q. Ethical and Reporting Standards

Q. What ethical frameworks guide the use of this compound in animal studies investigating microbiome dysbiosis?

  • Methodological Answer :

  • Adhere to ARRIVE guidelines for reporting animal experiments, including detailed microbiota sampling protocols.
  • Justify sample sizes using power analysis to minimize unnecessary animal use.
  • Disclose conflicts of interest related to antibiotic suppliers .

Q. How should researchers structure manuscripts to meet journal requirements when reporting this compound’s novel applications?

  • Methodological Answer :

  • Follow journal-specific abstract guidelines (e.g., structured abstracts with Background, Methods, Results, Conclusions).
  • Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with accession numbers cited in the manuscript.
  • Use standardized nomenclature for bacterial strains and compounds .

Q. Cross-Disciplinary Research

Q. What interdisciplinary approaches are needed to explore this compound’s potential in non-antibiotic applications (e.g., anticancer or immunomodulatory roles)?

  • Methodological Answer :
  • Collaborate with oncology labs to test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using high-throughput screening.
  • Integrate proteomic data (e.g., SILAC labeling) to identify off-target interactions.
  • Validate findings in 3D organoid models to bridge in vitro and in vivo gaps .

Properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKOFPXJLQSYAH-ABRJDSQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-89-6 (zinc complex)
Record name Bacitracin [USP:INN:BAN:JAN]
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Molecular Weight

1422.7 g/mol
Source PubChem
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Physical Description

Solid
Record name Bacitracin
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Solubility

Freely soluble, 2.45e-02 g/L
Record name Bacitracin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bacitracin binds to a divalent metal ion such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). These complexes bind C55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which finally inhibits cell wall synthesis. Bacitracin metal complexes also bind and oxidatively cleave DNA.
Record name Bacitracin
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CAS No.

1405-87-4, 22601-59-8
Record name Bacitracin [USP:INN:BAN:JAN]
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Record name Bacitracin A
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Record name Bacitracin F, 1-[N-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-4-thiazolyl]carbonyl]-l-leucine]-
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Melting Point

221 - 225 °C
Record name Bacitracin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-7-methylchromen-2-one
Bacitracin A
3-Bromo-7-methylchromen-2-one
Bacitracin A
3-Bromo-7-methylchromen-2-one
Bacitracin A
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
Bacitracin A
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
Bacitracin A
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
Bacitracin A

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